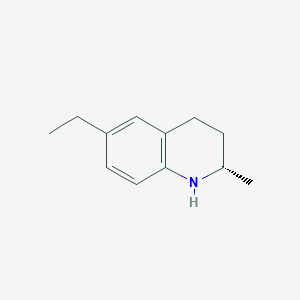
(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.
Applications De Recherche Scientifique
(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethyl-2-methylquinoline
- 6-Ethyl-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness
(S)-6-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its stereochemistry also plays a crucial role in its activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(2S)-6-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h5,7-9,13H,3-4,6H2,1-2H3/t9-/m0/s1 |
Clé InChI |
MGKBQIMXJAUDQH-VIFPVBQESA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)N[C@H](CC2)C |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
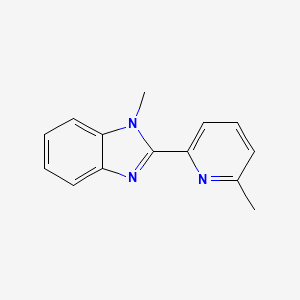
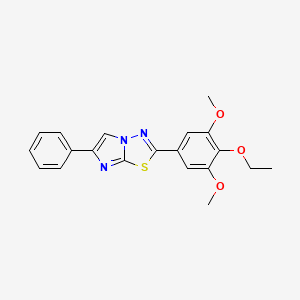
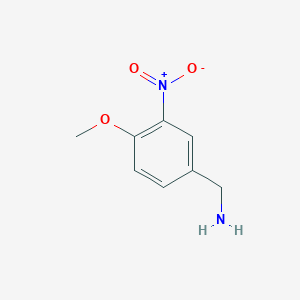
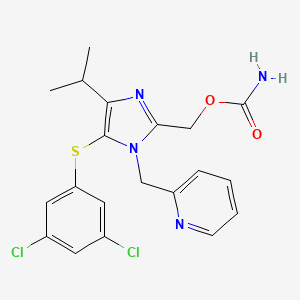
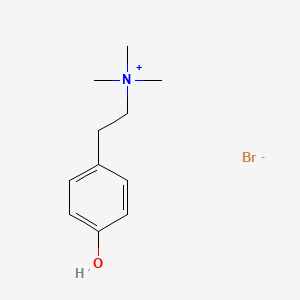
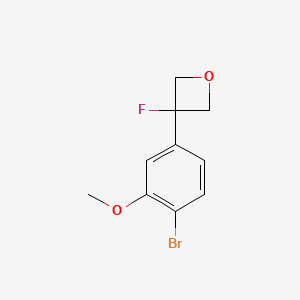
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
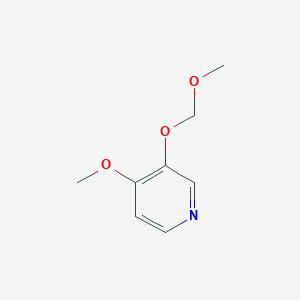


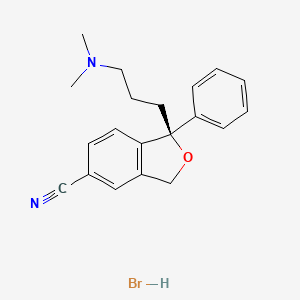
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
